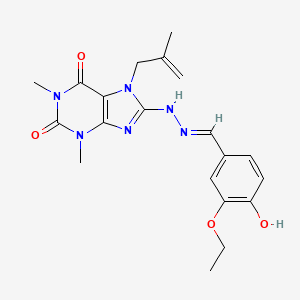

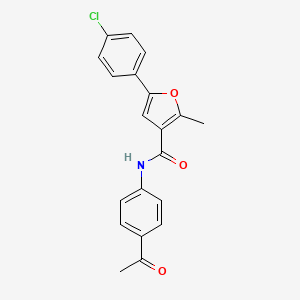

![molecular formula C16H18N8O3S B2539297 ethyl 2-(2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate CAS No. 1448067-53-5](/img/structure/B2539297.png)

ethyl 2-(2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C16H18N8O3S and its molecular weight is 402.43. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-(2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Derivatives

- The compound serves as a building block in the synthesis of various heterocyclic compounds. For example, its derivatives have been synthesized through reactions with different arylidinemalononitrile derivatives, leading to the creation of compounds with potential biological activity. Such synthetic pathways offer insights into the compound's versatility in organic synthesis (H. M. Mohamed, 2021).

Anomalous Cyclization

- Structural modification of related hydrazone derivatives can promote anomalous cyclization, resulting in the formation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. This process showcases the compound's potential in facilitating unique chemical reactions (A. V. Erkin, V. Krutikov, 2007).

Antimicrobial and Insecticidal Activities

- Some derivatives synthesized from reactions involving the compound have shown pronounced antimicrobial activity, highlighting its potential in the development of new antimicrobial agents (M. Bhuiyan et al., 2006).

- Additionally, certain heterocycles incorporating thiadiazole moiety, derived from reactions involving this compound, have demonstrated insecticidal properties against the cotton leafworm, Spodoptera littoralis, suggesting its application in agricultural pest management (A. Fadda et al., 2017).

Biocidal Properties

- The compound has been used in the synthesis of heterocyclic systems that exhibit excellent biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, indicating its potential in the development of new biocidal agents (M. Youssef et al., 2011).

Mechanism of Action

Target of Action

It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets, contributing to its biological activities.

Mode of Action

Triazole compounds are known to interact with their targets through hydrogen bonding . This interaction could lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

Triazole compounds are known to show versatile biological activities . This suggests that the compound could potentially affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

The compound’s molecular weight (40243) suggests that it could potentially have good bioavailability.

Result of Action

Compounds with a triazole core have been found to exhibit various biological activities, including antitumor activities . This suggests that the compound could potentially have similar effects.

Action Environment

It’s known that the chemical stability of triazole compounds is usually high, even under acidic or basic conditions, as well as under oxidizing and reducing conditions . This suggests that the compound could potentially maintain its action and efficacy under various environmental conditions.

properties

IUPAC Name |

ethyl 2-[2-[[1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N8O3S/c1-3-27-11(25)4-10-7-28-16(19-10)20-15(26)9-5-24(6-9)14-12-13(17-8-18-14)23(2)22-21-12/h7-9H,3-6H2,1-2H3,(H,19,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBVMRISSPAUQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CN(C2)C3=NC=NC4=C3N=NN4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

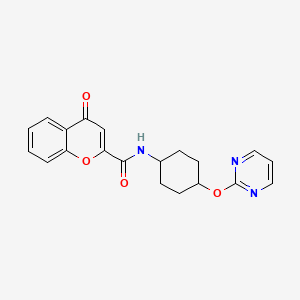

![Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2539218.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide](/img/structure/B2539219.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2539221.png)

amino}cyclobutan-1-ol](/img/structure/B2539222.png)

![2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2539226.png)

![N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2539227.png)

![2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2539231.png)